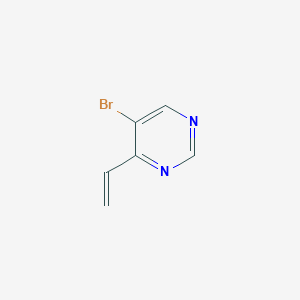
5-溴-4-乙烯基嘧啶
描述
5-Bromo-4-vinylpyrimidine is a chemical compound with the molecular formula C6H5BrN2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-Bromo-4-vinylpyrimidine, often involves the use of various aryl aldehydes and ketones . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has been reported, which uses 2-amino-4-thloropyridine as a starting raw material .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-vinylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The bromine atom is attached at the 5th position, and the vinyl group is attached at the 4th position .Chemical Reactions Analysis
Pyrimidine compounds, including 5-Bromo-4-vinylpyrimidine, have been found to undergo various chemical reactions . For example, they can participate in nucleophilic displacement reactions .科学研究应用
微波辅助钯催化反应
5-溴-4-乙烯基嘧啶用于钯催化的芳基-芳基 C-C 偶联反应。这个过程促进了 5-(杂)芳基取代嘧啶的生产。此外,微波辅助技术有助于优化反应条件,使其更有效 (Verbitskiy 等人,2013).
噻唑并[4,5-d]嘧啶衍生物合成
5-溴-4-乙烯基嘧啶在合成噻唑并[4,5-d]嘧啶衍生物中起关键作用。这些衍生物是通过涉及乙醇氨和仲胺的反应获得的,突出了该化合物在创建新化学结构方面的多功能性 (Bakavoli 等人,2006).
蛋白质-RNA 交联中的质谱分析
5-溴-4-乙烯基嘧啶用于蛋白质-RNA 复合物的紫外诱导交联,这对于研究蛋白质-RNA 相互作用非常重要。它在质谱中的应用为这些相互作用的性质提供了有价值的见解 (Kramer 等人,2011).
金属络合分子棒的制备
该化合物是合成 5-溴化和 5,5'-二溴化 2,2'-联吡啶和联嘧啶的组成部分。这些对于制备金属络合分子棒至关重要,证明了其在材料科学和纳米技术中的重要性 (Schwab 等人,2002).
氨基嘧啶的区域选择性合成
5-溴-4-乙烯基嘧啶用于区域选择性取代反应,形成 5-溴-2-氯-6-甲基嘧啶-4-胺,这是合成氨基嘧啶的关键中间体。这突出了其在创建不同嘧啶衍生物中的作用 (Doulah 等人,2014).
安全和危害
作用机制
Target of Action
Pyrimidine derivatives are known to interact with various biological targets due to their nucleophilic properties .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon centers . For instance, 5-bromo-2-methylpyrimidine was reacted with benzaldehyde in the presence of a Lewis acid, yielding 5-bromo-2-styrylpyrimidine .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical processes, including nucleic acid synthesis and metabolism .
Result of Action
The reaction of 5-bromo-2-methylpyrimidine with benzaldehyde yielded 5-bromo-2-styrylpyrimidine, suggesting potential applications in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction, often used with organoboron reagents, is known for its mild and functional group tolerant reaction conditions, suggesting potential environmental influences on the compound’s action .
生化分析
Biochemical Properties
5-Bromo-4-vinylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate for enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidine nucleotides . Additionally, 5-Bromo-4-vinylpyrimidine can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function.
Cellular Effects
The effects of 5-Bromo-4-vinylpyrimidine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Moreover, 5-Bromo-4-vinylpyrimidine can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways . These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-4-vinylpyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as nucleic acids and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to genomic instability . Additionally, 5-Bromo-4-vinylpyrimidine can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-4-vinylpyrimidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to 5-Bromo-4-vinylpyrimidine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-vinylpyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of 5-Bromo-4-vinylpyrimidine can result in toxic or adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
5-Bromo-4-vinylpyrimidine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound can be metabolized by enzymes such as dihydroorotate dehydrogenase, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the levels of key metabolites and altering metabolic flux. The compound’s involvement in pyrimidine metabolism highlights its potential as a tool for studying metabolic regulation and enzyme function.
Transport and Distribution
The transport and distribution of 5-Bromo-4-vinylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 5-Bromo-4-vinylpyrimidine can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-Bromo-4-vinylpyrimidine is an important determinant of its biochemical activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, 5-Bromo-4-vinylpyrimidine can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. In the mitochondria, the compound can affect mitochondrial function and energy metabolism.
属性
IUPAC Name |
5-bromo-4-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-2-6-5(7)3-8-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPESMXZNGSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745090 | |
| Record name | 5-Bromo-4-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-29-9 | |
| Record name | Pyrimidine, 5-bromo-4-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


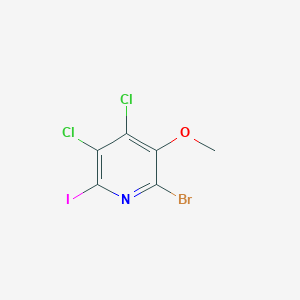


![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
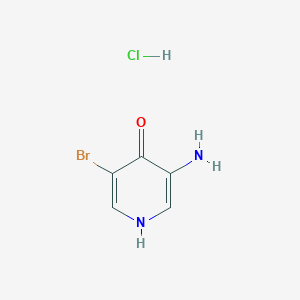

![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
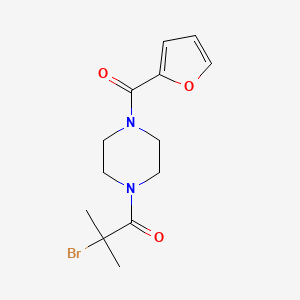

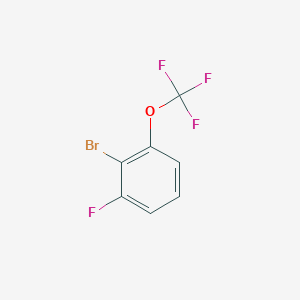

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
